

A Comparative Guide to the ^1H and ^{13}C NMR Spectra of 2-Cyclopentylethanol

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Compound of Interest

Compound Name: 2-Cyclopentylethanol

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This guide provides a detailed interpretation of the proton (^1H) and carbon-13 (^{13}C) Nuclear Magnetic Resonance (NMR) spectra of **2-Cyclopentylethanol**. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents experimental ^1H NMR data and a predicted ^{13}C NMR analysis based on established principles and data from analogous structures.

^1H NMR Spectral Interpretation

The ^1H NMR spectrum of **2-Cyclopentylethanol** provides valuable information about the number of different types of protons and their connectivity within the molecule. The experimental data, acquired in deuterated chloroform (CDCl_3), reveals distinct signals for the protons of the ethyl and cyclopentyl moieties.

Data Summary: ^1H NMR of 2-Cyclopentylethanol

Signal Label	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
a	~1.6 (variable)	Singlet (broad)	1H	HO-CH ₂ -
b	3.62 - 3.65	Triplet	2H	HO-CH ₂ -CH ₂ -
c	1.51 - 1.59	Quartet	2H	-CH ₂ -CH(CH ₂) ₄
d	1.77 - 1.84	Multiplet	1H	-CH ₂ -CH(CH ₂) ₄
e	1.04 - 1.10 & 1.51 - 1.59	Multiplet	8H	Cyclopentyl Ring Protons

Note: The chemical shift of the hydroxyl proton (a) can vary depending on concentration, temperature, and solvent.

Detailed Analysis of ¹H NMR Signals

- Signal (a) - Hydroxyl Proton (-OH): This proton typically appears as a broad singlet around 1.6 ppm. Its chemical shift is variable due to hydrogen bonding and exchange with trace amounts of water or acid. This peak will disappear upon shaking the sample with a few drops of D₂O.
- Signal (b) - Methylene Protons adjacent to Oxygen (-CH₂O-): These two protons are deshielded by the electronegative oxygen atom, causing them to resonate downfield at approximately 3.62-3.65 ppm.[1] The signal is a triplet because of coupling with the two adjacent protons of signal (c).
- Signal (c) - Methylene Protons adjacent to the Cyclopentyl Ring (-CH₂-): These two protons, located on the ethyl chain next to the cyclopentyl group, appear as a quartet around 1.51-1.59 ppm. The splitting pattern arises from coupling with the two protons of signal (b) and the single proton of signal (d).
- Signal (d) - Methine Proton of the Cyclopentyl Ring (-CH-): The single proton on the carbon of the cyclopentyl ring that is attached to the ethyl group resonates as a multiplet in the range of 1.77-1.84 ppm.[1] This complexity is due to coupling with the adjacent methylene protons on the ethyl chain (c) and the methylene protons within the cyclopentyl ring (e).

- Signal (e) - Cyclopentyl Ring Protons: The remaining eight protons of the cyclopentyl ring produce a series of overlapping multiplets in the upfield region, typically between 1.04 and 1.59 ppm.^[1] The complex splitting is a result of the various coupling interactions between these non-equivalent protons in the puckered cyclopentane ring.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of **2-Cyclopentylethanol** is expected to show five distinct signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule. While experimental data for **2-Cyclopentylethanol** is not readily available in public databases, a predicted spectrum can be constructed based on typical chemical shift values for similar structural motifs.

Predicted ¹³C NMR Data for 2-Cyclopentylethanol

Predicted Chemical Shift (δ) ppm	Carbon Assignment	Rationale
~61	CH ₂ OH	Carbon attached to the electronegative oxygen atom is significantly deshielded.
~42	-CH ₂ -CH(CH ₂) ₄	The methine carbon of the cyclopentyl ring attached to the ethyl group.
~38	-CH ₂ -CH(CH ₂) ₄	The methylene carbon of the ethyl group.
~32	Cyclopentyl C2, C5	The two carbons of the cyclopentyl ring adjacent to the point of attachment.
~25	Cyclopentyl C3, C4	The two remaining equivalent carbons of the cyclopentyl ring.

Analysis of Predicted ¹³C NMR Signals

- ~61 ppm (CH₂OH): The carbon atom bonded to the hydroxyl group is the most deshielded carbon in the aliphatic region due to the strong electron-withdrawing effect of the oxygen

atom.

- ~42 ppm (-CH-): The methine carbon of the cyclopentyl ring is expected to be the most downfield of the ring carbons due to substitution.
- ~38 ppm (-CH₂-): The methylene carbon of the ethyl side chain will be slightly deshielded due to its proximity to the cyclopentyl ring.
- ~32 ppm and ~25 ppm (Cyclopentyl Carbons): The remaining four carbons of the cyclopentyl ring are chemically equivalent in pairs due to the symmetry of the ring relative to the substituent. The carbons closer to the ethyl group (C2 and C5) are expected to be slightly more deshielded than the more distant carbons (C3 and C4). In an unsubstituted cyclopentane, all carbons are equivalent and show a single peak.[\[2\]](#)

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as **2-Cyclopentylethanol**.

1. Sample Preparation:

- Dissolve 5-10 mg of **2-Cyclopentylethanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
- Transfer the solution to a 5 mm NMR tube and cap it securely.

2. ¹H NMR Acquisition Parameters (400 MHz Spectrometer):

- Pulse Program: Standard single pulse.
- Spectral Width: 0 - 15 ppm.
- Acquisition Time: 2 - 4 seconds.
- Relaxation Delay: 1 - 5 seconds.

- Number of Scans: 8 - 16.

3. ^{13}C NMR Acquisition Parameters (100 MHz Spectrometer):

- Pulse Program: Proton-decoupled single pulse.
- Spectral Width: 0 - 220 ppm.
- Acquisition Time: 1 - 2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 - 4096 (due to the low natural abundance of ^{13}C).

4. Data Processing:

- Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C).
- Perform a Fourier Transform.
- Phase the spectrum and apply a baseline correction.
- Calibrate the spectrum using the TMS signal at 0.00 ppm.

Visualization of Proton Coupling

The following diagram illustrates the structure of **2-Cyclopentylethanol** and the key spin-spin coupling interactions between adjacent non-equivalent protons that give rise to the observed splitting patterns in the ^1H NMR spectrum.

Caption: Structure of **2-Cyclopentylethanol** showing key ^1H - ^1H coupling.

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References

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